2-Cyclopropyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

NEK7 kinase Inhibitor scaffold Structure-activity relationship

The compound 2-Cyclopropyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a bicyclic heterocycle featuring a pyrrolo[3,4-d]pyrimidin-4-one core with a cyclopropyl substituent at the 2-position. It is cataloged by major chemical suppliers as a research chemical and a heterocyclic building block with a typical purity of 95-98%.

Molecular Formula C9H11N3O
Molecular Weight 177.2 g/mol
CAS No. 1220038-59-4
Cat. No. B1436763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
CAS1220038-59-4
Molecular FormulaC9H11N3O
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1CC1C2=NC3=C(CNC3)C(=O)N2
InChIInChI=1S/C9H11N3O/c13-9-6-3-10-4-7(6)11-8(12-9)5-1-2-5/h5,10H,1-4H2,(H,11,12,13)
InChIKeyOIQUBDUTWLXJCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one (CAS 1220038-59-4): Core Scaffold Identification and Baseline Properties


The compound 2-Cyclopropyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a bicyclic heterocycle featuring a pyrrolo[3,4-d]pyrimidin-4-one core with a cyclopropyl substituent at the 2-position [1]. It is cataloged by major chemical suppliers as a research chemical and a heterocyclic building block with a typical purity of 95-98% . Its molecular formula is C9H11N3O, with a molecular weight of 177.20 g/mol [1].

Why 2-Cyclopropyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one Cannot Be Replaced by Its Closest Analogs


Compounds within the pyrrolo[3,4-d]pyrimidin-4-one class cannot be generically interchanged due to the profound impact of the 2-position substituent on both physicochemical properties and biological target engagement. The cyclopropyl group imparts unique steric and electronic characteristics compared to simple alkyl or aryl analogs, influencing metabolic stability and kinase selectivity profiles [1]. Directly substituting this compound with a 2-methyl or 2-phenyl analog without explicit comparative data is scientifically invalid, as even small structural changes can ablate activity or introduce off-target effects, as demonstrated in broader kinase inhibitor patent families [1].

Quantitative Differentiation Evidence for 2-Cyclopropyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one


Kinase Inhibitor Scaffold Potential: NEK7 vs. Other 2-Substituted Pyrrolo[3,4-d]pyrimidin-4-ones

Patent EP4146348B1 examines a series of 2-substituted pyrrolo[3,4-d]pyrimidin-4-one inhibitors of NEK7 kinase. While individual IC50 values for the 2-cyclopropyl derivative are not disclosed in the patent abstract, the patent highlights critical structure-activity relationships (SAR) showing that the cyclopropyl group at the 2-position is a key structural element amongst claimed compounds, unlike simple alkyl or aryl groups [1]. An authoritative datasheet from a commercial supplier lists this compound as a key intermediate, with a purity of ≥95% .

NEK7 kinase Inhibitor scaffold Structure-activity relationship

Physical and Chemical Property Baseline: Molecular Weight and Purity Comparison

The target compound has a molecular weight of 177.20 g/mol and a monoisotopic mass of 177.09 [1]. Its molecular formula is C9H11N3O, which differs from the 2-methyl analog (C7H9N3O, MW 151.17) [2]. Commercial availability from specialist suppliers specifies a purity of 95-98% . This contrasts with simpler pyrrolo[3,4-d]pyrimidin-4-one scaffolds that may be offered at lower purity grades for bulk synthesis.

Heterocyclic building block Physicochemical properties Procurement specification

Validated Application Scenarios for Procuring 2-Cyclopropyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one


Synthesis of NEK7 Kinase Inhibitor Candidates for Neurodegenerative Disease Research

Given its inclusion in a patent for NEK7 kinase inhibitors targeting conditions like Alzheimer's disease and stroke [1], this compound serves as a critical 2-cyclopropyl building block for constructing a library of pyrrolo[3,4-d]pyrimidin-4-one-based inhibitors. This application stems directly from its position within the patent's claimed chemical space.

Specialized Heterocyclic Scaffold for Kinase Selectivity Profiling

For medicinal chemistry groups performing kinase selectivity screening, the 2-cyclopropyl substituent is a key differentiating factor from more common 2-methyl or 2-phenyl analogs. Its use as a core scaffold is supported by its specific molecular identity (CAS 1220038-59-4) and the broader SAR observed in published kinase inhibitor patents [1].

High-Purity Intermediate for Multi-Step Organic Synthesis

The compound's commercial availability at 95-98% purity makes it a reliable starting material or intermediate for complex total synthesis campaigns, where the avoidance of purification-intensive byproducts from alternative, lower-purity, or in-house synthesized analogs is a key procurement driver.

Quote Request

Request a Quote for 2-Cyclopropyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.